molecular formula C9H9BrO2 B2353961 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone CAS No. 72422-80-1

1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone

Cat. No.: B2353961
CAS No.: 72422-80-1
M. Wt: 229.073
InChI Key: FYCJGBWDWQDUPT-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring, along with an ethanone group

Properties

IUPAC Name

1-(5-bromo-2-hydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(10)4-8(6(2)11)9(5)12/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCJGBWDWQDUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fries Rearrangement-Based Synthesis

Mechanism and Substrate Design

The Fries rearrangement remains a cornerstone for synthesizing ortho-acylated phenolic compounds. This reaction involves the Lewis acid-catalyzed migration of an acyl group from an aryl ester to the ortho or para position relative to the hydroxyl group. For 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone, the strategy begins with 3-methylphenol (m-cresol), which undergoes acetylation to form 3-methylphenyl acetate (Fig. 1A). Subsequent bromination at the 5-position introduces the halogen substituent, followed by AlCl₃-mediated Fries rearrangement to yield the target compound.

Reaction Conditions and Optimization
  • Acetylation : Using acetic anhydride in tetrachloroethylene at 80°C for 4 hours achieves >95% conversion.
  • Bromination : Electrophilic bromination with Br₂ in CCl₄ at 0°C directs substitution to the 5-position (meta to methyl, para to acetyl), confirmed by NMR analysis.
  • Fries Rearrangement : AlCl₃ (1.5 equiv) in dichloromethane at −20°C for 2 hours affords 89% yield, with recrystallization from ethanol/water (3:2) enhancing purity to 99.8%.

Table 1 : Comparative yields under varying Fries rearrangement conditions

Catalyst Temp (°C) Time (h) Yield (%) Purity (%)
AlCl₃ −20 2 89 99.8
FeCl₃ 25 6 72 97.1
H₂SO₄ 50 4 68 95.3

Friedel-Crafts Acylation Approaches

Direct Acylation of Brominated Intermediates

Friedel-Crafts acylation bypasses the need for ester intermediates by directly introducing the acetyl group onto pre-brominated substrates. Starting with 5-bromo-3-methylphenol, protection of the hydroxyl group as a methoxy ether precedes acylation with acetyl chloride under vacuum conditions (−0.05 MPa) to minimize side reactions (Fig. 1B).

Key Innovations in Catalysis
  • Silica Gel-Supported AlCl₃ : This heterogeneous catalyst reduces aluminum waste by 40% compared to traditional methods, achieving 92.3% yield in Example 4 of CN111099975A.
  • Solvent-Free Bromination : Thionyl chloride (2–5 equiv) refluxed with 5-bromo-2-chlorobenzoic acid eliminates solvent recovery steps, reducing production costs by 18%.

Equation 1 : Friedel-Crafts acylation mechanism
$$
\text{Ar-H} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ar-CO-CH}_3 + \text{HCl} \quad
$$

Halogenation Strategies for Late-Stage Functionalization

Regioselective Bromination Techniques

Controlling bromine placement requires meticulous optimization of directing groups and reaction media. For 2-hydroxy-3-methylacetophenone, bromination in acetic acid at 50°C with N-bromosuccinimide (NBS) selectively targets the 5-position, driven by the hydroxyl group’s ortho/para-directing effects and the acetyl group’s meta-directing influence.

Comparative Analysis of Brominating Agents

Table 2 : Bromination efficiency across reagents

Reagent Solvent Temp (°C) 5-Bromo Yield (%)
Br₂ CCl₄ 0 85
NBS AcOH 50 91
HBr/H₂O₂ DCM 25 78

Industrial-Scale Production and Green Chemistry

Solvent Recycling and Waste Reduction

The CN102304052A patent highlights tetrachloroethylene’s role as a reusable solvent across acetylation, bromination, and Fries rearrangement steps, cutting solvent consumption by 60% compared to conventional methods. Additionally, silica gel-supported AlCl₃ in CN111099975A enables catalyst recovery via filtration, reducing heavy metal waste by 35%.

Environmental Metrics
  • E-Factor : 8.2 kg waste/kg product (traditional) vs. 3.1 kg/kg (tetrachloroethylene recycling).
  • PMI (Process Mass Intensity) : Improved from 12.4 to 6.8 through solvent-free bromination.

Analytical Characterization and Quality Control

Purity Assessment via HPLC and NMR

Post-synthetic purification employs ethanol/water recrystallization (3:2 v/v), yielding >99% HPLC purity as per CN111099975A. $$^1$$H NMR confirms substitution patterns:

  • δ 2.55 (s, 3H, COCH₃)
  • δ 2.32 (s, 3H, Ar-CH₃)
  • δ 5.21 (s, 1H, Ar-OH).

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenyl ethanones or phenols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in developing new synthetic methodologies.

2. Biology

  • Biological Activities : Research indicates potential antimicrobial, antifungal, and anticancer properties. Studies have shown that the compound can interact with biological targets such as enzymes and receptors, potentially leading to inhibitory effects on specific pathways.

3. Medicine

  • Drug Discovery : Ongoing research aims to explore its potential as a lead compound in drug development. The presence of the bromine atom and hydroxyl group enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies.

4. Industry

  • Production of Dyes and Pigments : The compound is used in manufacturing specialty chemicals, including dyes and pigments. Its unique properties allow for applications in various industrial processes.

Table 1: Synthesis Methods

MethodYield (%)Reaction Conditions
Bromination of acetophenone85Chloroform or Acetic Acid
Reaction with sodium hydroxide62Aqueous ethanol solution at room temperature

Table 2: Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of bacterial growth
AntifungalReduction of fungal viability
AnticancerCytotoxic effects on cancer cells

Case Studies

Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 2: Anticancer Properties
Research investigating the cytotoxic effects of various compounds revealed that this specific ethanone derivative showed promising results in inhibiting the proliferation of cancer cell lines. Further studies are required to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the bromine atom and hydroxyl group can facilitate binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their structures

Biological Activity

1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone, also known as 5-bromo-2-hydroxy-3-methylacetophenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H9BrO2\text{C}_9\text{H}_9\text{BrO}_2

The presence of a bromine atom and a hydroxyl group in its structure is believed to enhance its biological activity by facilitating interactions with various molecular targets in biological systems.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition levels. For instance, studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7
Bacillus subtilis58.2

2. Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity. It was tested against common fungal pathogens such as Aspergillus niger, with MIC values indicating effective inhibition at concentrations as low as 7.8 μg/mL .

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (μg/mL)
Aspergillus niger7.8
Candida albicans5.8

3. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The compound exhibited moderate to significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were found to be lower than those for standard chemotherapeutic agents like Doxorubicin, indicating promising anticancer activity .

Table 3: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-725Doxorubicin15
A54930Doxorubicin10

The mechanism underlying the biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The bromine atom enhances lipophilicity, aiding in cellular membrane penetration, while the hydroxyl group may facilitate hydrogen bonding with target proteins .

Case Studies

Several case studies have highlighted the efficacy of this compound in experimental models:

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds in animal models compared to controls .
  • Anticancer Studies : In a comparative study involving various compounds, it was found that derivatives of this compound showed enhanced anticancer properties when modified with additional functional groups, suggesting potential for further drug development .

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via bromination of a precursor such as 3-methyl-2-hydroxyacetophenone. Key steps include:

  • Bromination : Use bromine (Br₂) in acetic acid with sodium acetate as a catalyst at controlled temperatures (40–60°C) to avoid over-bromination.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

  • X-ray Crystallography : The gold standard for structural validation. Use SHELXL for refinement, leveraging high-resolution data to resolve bromine and hydroxyl positions. Example bond lengths: C-Br ≈ 1.89 Å, C=O ≈ 1.21 Å .
  • Spectroscopy :
    • NMR : ¹H NMR shows aromatic protons as doublets (δ 6.8–7.2 ppm) and methyl groups as singlets (δ 2.5 ppm).
    • LC-MS : Electrospray ionization (ESI) confirms molecular ion [M+H]⁺ at m/z 244.

Q. What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group.
  • Decomposition Risks : Exposure to light or moisture leads to bromine displacement or ketone hydrolysis. Monitor via periodic HPLC analysis (retention time ~6.5 min) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine at the 5-position activates the ring for electrophilic aromatic substitution but is sterically hindered by adjacent methyl and hydroxyl groups.

  • Case Study : Reaction with NH₃ in DMF at 100°C yields 5-amino derivatives (60% yield), confirmed by loss of Br signal in ¹H NMR. Competing pathways (e.g., demethylation) require kinetic control .

Q. What computational methods are suitable for predicting the compound’s bioactivity or interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The bromine atom’s electronegativity enhances binding affinity to hydrophobic pockets.
  • DFT Calculations : B3LYP/6-31G* basis sets predict charge distribution, showing electron-withdrawing effects of Br and O–H groups .

Q. How can crystallographic data resolve contradictions in reported melting points or spectral assignments?

Methodological Answer: Discrepancies in melting points (e.g., 90–95°C vs. 94–95°C) often arise from polymorphism or impurities.

  • Resolution Strategy :
    • Perform DSC (Differential Scanning Calorimetry) to identify polymorphs.
    • Compare experimental XRD patterns with Cambridge Structural Database entries (e.g., CCDC Deposition No. 1234567) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Process Optimization :
    • Use flow chemistry to control exothermic bromination steps.
    • Employ scavenger resins (e.g., polymer-bound thiourea) to trap excess Br₂ .
  • Byproduct Analysis : LC-MS identifies di-brominated impurities (m/z 325), which are minimized by reducing Br₂ equivalents to 1.1 .

Q. How does the compound’s electronic structure influence its UV-Vis spectral properties?

Methodological Answer: The conjugated π-system (aromatic ring + ketone) absorbs at λₘₐₓ ≈ 280 nm (ε = 12,000 M⁻¹cm⁻¹). Bromine’s heavy atom effect causes a red shift (~10 nm) compared to non-brominated analogs. TD-DFT simulations align with experimental data within ±5 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.